molecular formula C18H18FN7O B4490015 N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide

N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B4490015
M. Wt: 367.4 g/mol
InChI Key: CPIFNKCSFZKICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide features a piperazine-carboxamide core, with a 3-fluorophenyl group attached to the carboxamide nitrogen and a pyridazine ring substituted with a pyrazole moiety at the 6-position. This structural motif is characteristic of bioactive molecules targeting enzymes, receptors, or ion channels. Piperazine-carboxamides are widely explored in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding, which enhances target binding .

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-14-3-1-4-15(13-14)21-18(27)25-11-9-24(10-12-25)16-5-6-17(23-22-16)26-8-2-7-20-26/h1-8,13H,9-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIFNKCSFZKICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:

    Formation of the Pyrazolyl-Pyridazinyl Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Coupling with Piperazine: The final step involves coupling the intermediate with piperazine under conditions that promote the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazolyl-pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents Key Structural Differences Biological Activity (Reported)
Target: N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide Piperazine-carboxamide - 3-fluorophenyl (carboxamide)
- 6-(pyrazol-1-yl)pyridazin-3-yl (piperazine)
N/A Not reported in evidence
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Piperazine-carboxamide - Pyridazin-3-yl (carboxamide)
- 7-(trifluoromethyl)chroman-4-yl (piperazine)
Chroman vs. pyridazine-pyrazole substituent FAAH inhibitor (IC₅₀: 6.9 nM)
CPIPC [4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide] Piperazine-carboxamide - 1H-indazol-6-yl (carboxamide)
- 5-chloropyridin-2-yl (piperazine)
Indazole vs. 3-fluorophenyl; chloropyridine vs. pyridazine-pyrazole TRPV1 partial agonist (EC₅₀: 1.2 µM)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine-carboxamide - 3-(trifluoromethyl)phenyl (carboxamide)
- 3-chloro-5-(trifluoromethyl)pyridin-2-yl (piperazine)
Dual trifluoromethyl groups vs. fluorine and pyrazole Not reported
Key Observations:
  • Heterocyclic Substitutions : The pyridazine-pyrazole moiety in the target compound contrasts with chroman (PKM-833), chloropyridine (CPIPC), or trifluoromethylpyridine () substituents. Pyridazine-pyrazole systems may enhance π-π stacking or hydrogen bonding in target binding compared to bulkier groups like chroman.
  • Aromatic Ring Modifications : The 3-fluorophenyl group in the target compound differs from indazole (CPIPC) or trifluoromethylphenyl (). Fluorine’s smaller size and moderate electronegativity may improve metabolic stability compared to bulkier substituents .

Impact on Physicochemical Properties

  • Lipophilicity: The 3-fluorophenyl group (logP ~2.1) is less lipophilic than trifluoromethylphenyl (logP ~3.5) but more than unsubstituted phenyl.
  • Electron-Withdrawing Effects: Fluorine’s electron-withdrawing nature may reduce electron density on the carboxamide, influencing hydrogen-bond acceptor strength.

Pharmacokinetic Considerations

  • Oral Bioavailability : PKM-833’s chroman group enhances brain penetration, while pyridazine-pyrazole (target) may limit CNS access due to higher polarity .
  • Metabolism : Fluorine in the target compound may resist oxidative metabolism compared to chlorinated or trifluoromethylated analogs, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.